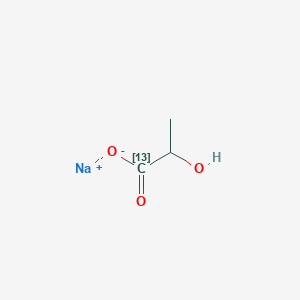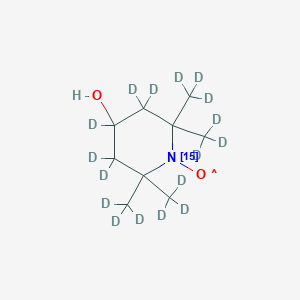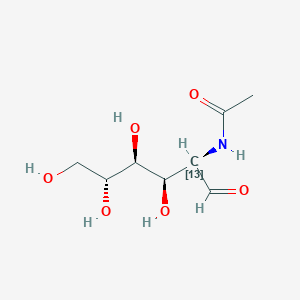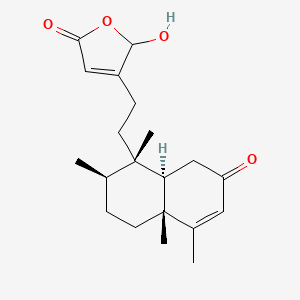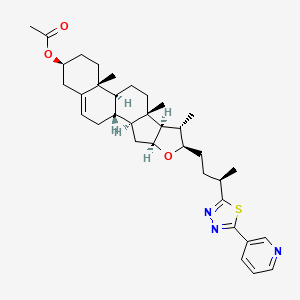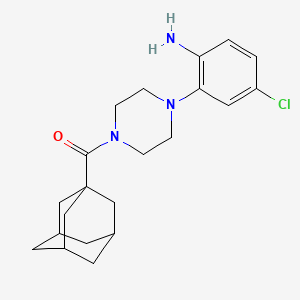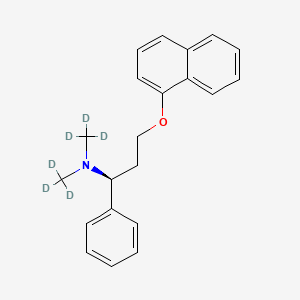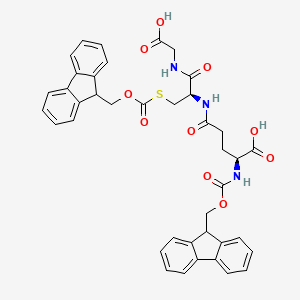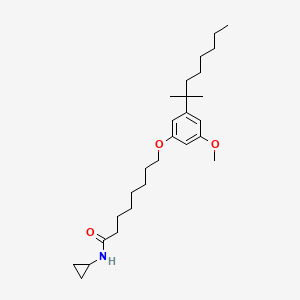
CB1/2 agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB1/2 agonist 4 is a synthetic compound that acts as an agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune response . CB1 receptors are primarily found in the central nervous system, while CB2 receptors are mainly located in peripheral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB1/2 agonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the compound, but common steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through reactions such as cyclization or condensation.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties. This may involve reactions such as halogenation, alkylation, or acylation.
Final coupling reaction: The final step involves coupling the core structure with specific side chains or substituents to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CB1/2 agonist 4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may produce various derivatives with modified pharmacological properties .
Scientific Research Applications
CB1/2 agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of cannabinoid receptors and to develop new synthetic methodologies.
Biology: Employed in research to understand the physiological roles of CB1 and CB2 receptors in various biological processes, such as pain modulation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases.
Mechanism of Action
CB1/2 agonist 4 exerts its effects by binding to and activating CB1 and CB2 receptors. Upon binding, the compound induces conformational changes in the receptors, leading to the activation of downstream signaling pathways. These pathways include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). The activation of these pathways results in various physiological effects, such as analgesia, anti-inflammatory responses, and modulation of immune function .
Comparison with Similar Compounds
CB1/2 agonist 4 can be compared with other similar compounds, such as:
CP55,940: A high-affinity, nonselective agonist for CB1 and CB2 receptors.
AM12033: Another nonselective agonist with similar pharmacological properties.
WIN 55212-2: A synthetic cannabinoid with high affinity for both CB1 and CB2 receptors.
This compound is unique in its specific structural features and pharmacological profile, which may offer advantages in terms of selectivity, potency, and therapeutic potential .
Properties
Molecular Formula |
C27H45NO3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
N-cyclopropyl-8-[3-methoxy-5-(2-methyloctan-2-yl)phenoxy]octanamide |
InChI |
InChI=1S/C27H45NO3/c1-5-6-7-12-17-27(2,3)22-19-24(30-4)21-25(20-22)31-18-13-10-8-9-11-14-26(29)28-23-15-16-23/h19-21,23H,5-18H2,1-4H3,(H,28,29) |
InChI Key |
CWNFRGKJPKDJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC(=C1)OCCCCCCCC(=O)NC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


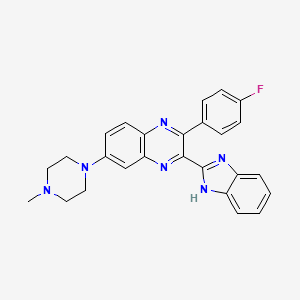
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
